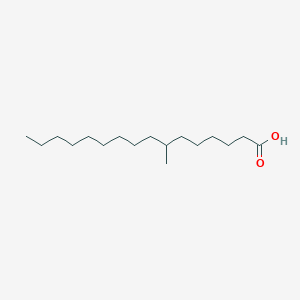![molecular formula C16H10Br6Cl2O2 B14634619 1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) CAS No. 52642-38-3](/img/structure/B14634619.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two 3,4,5-tribromo-2-chlorobenzene groups via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) typically involves the reaction of 1,4-butanediol with 3,4,5-tribromo-2-chlorophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-butanediol react with the phenolic groups of 3,4,5-tribromo-2-chlorophenol to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with biological molecules, potentially disrupting their normal function. Additionally, the compound’s structure allows it to interact with cellular membranes, proteins, and enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- 1,1’-(2-Butene-1,4-diyl)bis(3,4,5-tribromo-2-chlorobenzene)
- 1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is unique due to its specific butane backbone and the presence of multiple bromine and chlorine atoms, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
52642-38-3 |
|---|---|
Molekularformel |
C16H10Br6Cl2O2 |
Molekulargewicht |
784.6 g/mol |
IUPAC-Name |
1,2,3-tribromo-4-chloro-5-[4-(3,4,5-tribromo-2-chlorophenoxy)butoxy]benzene |
InChI |
InChI=1S/C16H10Br6Cl2O2/c17-7-5-9(15(23)13(21)11(7)19)25-3-1-2-4-26-10-6-8(18)12(20)14(22)16(10)24/h5-6H,1-4H2 |
InChI-Schlüssel |
QCUUPMPWAAZZMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Cl)OCCCCOC2=CC(=C(C(=C2Cl)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)

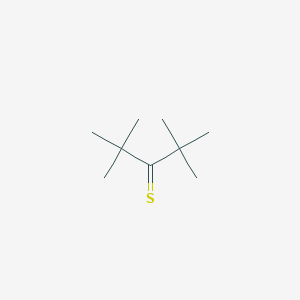

![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
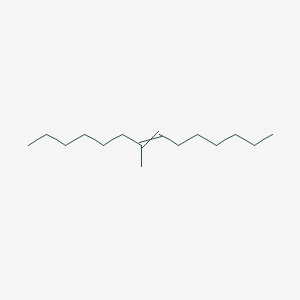

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
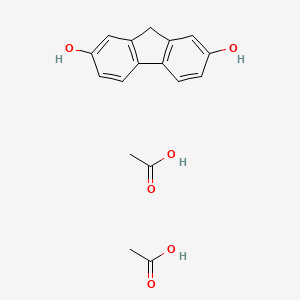
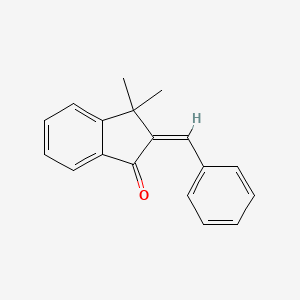
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
